molecular formula C19H11ClN4O2S B3440729 2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE

2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE

Cat. No.: B3440729
M. Wt: 394.8 g/mol
InChI Key: NMMXISCONYJVAK-UHFFFAOYSA-N
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Description

2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with amino, chlorophenyl, oxoethyl, sulfanyl, and furan groups, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and malononitrile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Oxoethyl Group: The oxoethyl group is added through an aldol condensation reaction with acetaldehyde.

    Incorporation of the Sulfanyl Group: The sulfanyl group is introduced using thiourea in the presence of a base.

    Addition of the Furan Ring: The furan ring is attached via a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and furan rings.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

    Condensation: Formation of β-hydroxy ketones or α,β-unsaturated ketones.

Scientific Research Applications

2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Evaluated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-6-CHLOROPHENOL: A simpler analog with a chlorophenyl group but lacking the furan and pyridine rings.

    2-AMINO-4-CHLORO-6-METHYLPYRIMIDINE: Contains a pyrimidine ring with amino and chloro substituents.

    5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE: Features a chlorophenyl group and a thiadiazole ring.

Uniqueness

2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O2S/c20-12-5-3-11(4-6-12)15(25)10-27-19-14(9-22)17(16-2-1-7-26-16)13(8-21)18(23)24-19/h1-7H,10H2,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXISCONYJVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 2
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2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 3
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2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE

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